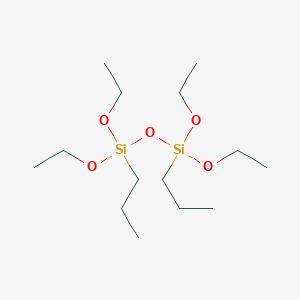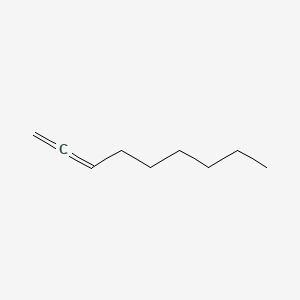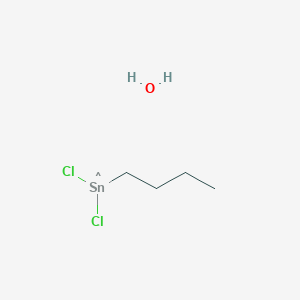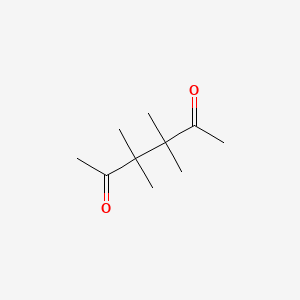![molecular formula C18H21N5O4S B14712607 2-[2-Amino-6-(2-phenylethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 13153-21-4](/img/structure/B14712607.png)
2-[2-Amino-6-(2-phenylethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-Amino-6-(2-phenylethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound with potential applications in various scientific fields. This compound features a purine base linked to a modified ribose sugar, making it structurally similar to nucleosides found in DNA and RNA. The presence of the phenylethylsulfanyl group adds unique chemical properties that can be exploited in different research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-6-(2-phenylethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with glycine or other amino acids.
Introduction of the Phenylethylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated purine derivative with phenylethylthiol under basic conditions.
Attachment of the Ribose Sugar: The ribose sugar is introduced through glycosylation reactions, often using a protected ribose derivative to ensure selective attachment.
Deprotection and Purification: The final steps involve deprotection of functional groups and purification of the compound using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[2-Amino-6-(2-phenylethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The phenylethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Alkylated or acylated purine derivatives.
科学的研究の応用
2-[2-Amino-6-(2-phenylethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of novel nucleoside analogs.
Biology: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to nucleosides.
Medicine: Explored for its therapeutic potential in treating viral infections and certain cancers.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of 2-[2-Amino-6-(2-phenylethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into biological systems where it can interfere with nucleic acid synthesis. The compound targets enzymes involved in DNA and RNA replication, such as polymerases, by mimicking natural nucleosides. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Acyclovir: An antiviral nucleoside analog used to treat herpes infections.
Ganciclovir: Another antiviral nucleoside analog used to treat cytomegalovirus infections.
Ribavirin: A broad-spectrum antiviral nucleoside analog.
Uniqueness
2-[2-Amino-6-(2-phenylethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is unique due to the presence of the phenylethylsulfanyl group, which imparts distinct chemical properties and potential biological activities not found in other nucleoside analogs. This structural feature may enhance its ability to interact with specific molecular targets, making it a promising candidate for further research and development.
特性
CAS番号 |
13153-21-4 |
|---|---|
分子式 |
C18H21N5O4S |
分子量 |
403.5 g/mol |
IUPAC名 |
2-[2-amino-6-(2-phenylethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O4S/c19-18-21-15-12(16(22-18)28-7-6-10-4-2-1-3-5-10)20-9-23(15)17-14(26)13(25)11(8-24)27-17/h1-5,9,11,13-14,17,24-26H,6-8H2,(H2,19,21,22) |
InChIキー |
YJHXACPLHMKPDD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















